5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide
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Overview
Description
5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide: is a chemical compound with the molecular formula C10H11N5O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a sulfanyl group attached to a pentanoyl azide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide typically involves the reaction of 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is used as a building block in organic synthesis. It can be incorporated into larger molecules to study their chemical properties and reactivity.
Biology: In biological research, this compound is used to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate enzyme mechanisms and binding sites .
Medicine: It may be used to develop inhibitors or modulators of enzymes involved in purine metabolism .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group and azide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoic acid
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl chloride
- 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl amine
Comparison: Compared to its analogs, 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization
Properties
IUPAC Name |
5-(7H-purin-6-ylsulfanyl)pentanoyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7OS/c11-17-16-7(18)3-1-2-4-19-10-8-9(13-5-12-8)14-6-15-10/h5-6H,1-4H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVBAMMHVWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCC(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574836 |
Source
|
Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81841-37-4 |
Source
|
Record name | 5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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